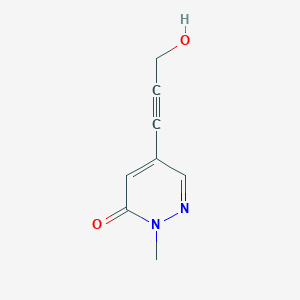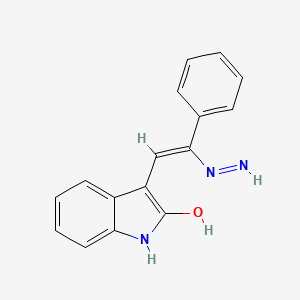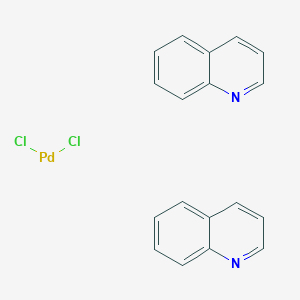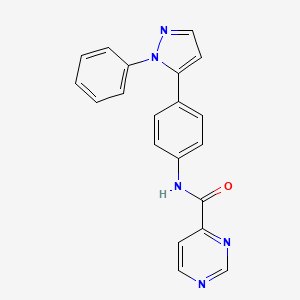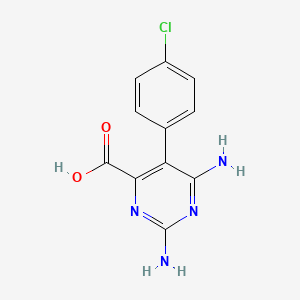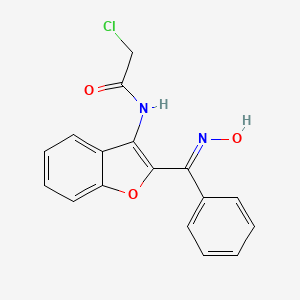
2-Chloro-N-(2-((hydroxyimino)(phenyl)methyl)benzofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-((hydroxyimino)(phenyl)methyl)benzofuran-3-yl)acetamide is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a chloro group, and an acetamide moiety. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-((hydroxyimino)(phenyl)methyl)benzofuran-3-yl)acetamide typically involves a multi-step process. One common method includes the condensation reaction between 2-chloroacetamide and a benzofuran derivative. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-((hydroxyimino)(phenyl)methyl)benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antioxidant and antimicrobial agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-((hydroxyimino)(phenyl)methyl)benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Similar in structure but contains an indole ring instead of a benzofuran ring.
N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-yl)pivalamide: Contains a pyridine ring and a pivalamide moiety.
Uniqueness
2-Chloro-N-(2-((hydroxyimino)(phenyl)methyl)benzofuran-3-yl)acetamide is unique due to its specific combination of functional groups and its benzofuran core. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H13ClN2O3 |
|---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
2-chloro-N-[2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-10-14(21)19-16-12-8-4-5-9-13(12)23-17(16)15(20-22)11-6-2-1-3-7-11/h1-9,22H,10H2,(H,19,21)/b20-15+ |
InChI Key |
HJBAXGHATFSURP-HMMYKYKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=C(C3=CC=CC=C3O2)NC(=O)CCl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C3=CC=CC=C3O2)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


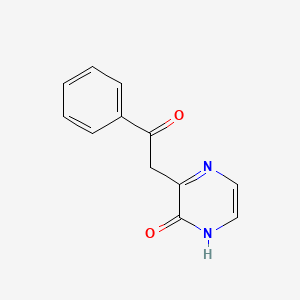
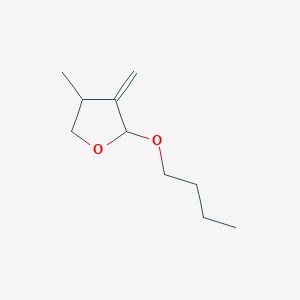
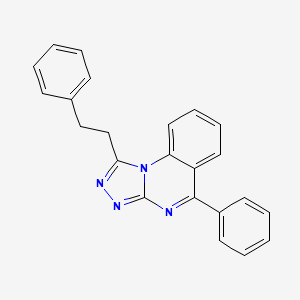
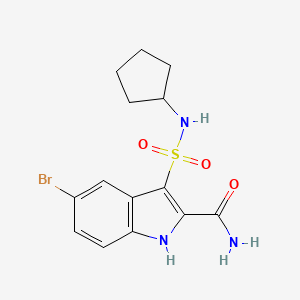

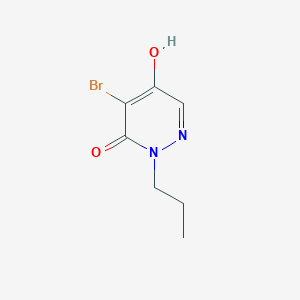
![8-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12913252.png)
